4-[3-(pyridin-4-yloxy)pyrrolidine-1-carbonyl]morpholine
Description
Properties
IUPAC Name |
morpholin-4-yl-(3-pyridin-4-yloxypyrrolidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O3/c18-14(16-7-9-19-10-8-16)17-6-3-13(11-17)20-12-1-4-15-5-2-12/h1-2,4-5,13H,3,6-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMIWVZSQUSNXHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=CC=NC=C2)C(=O)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(pyridin-4-yloxy)pyrrolidine-1-carbonyl]morpholine typically involves multiple steps, starting with the preparation of the pyrrolidine and pyridine intermediates. The key steps include:
Formation of Pyrrolidine Intermediate: This can be achieved through cyclization reactions involving appropriate precursors.
Attachment of Pyridine Ring: The pyridine ring can be introduced via nucleophilic substitution reactions.
Formation of Morpholine Ring: The morpholine ring is typically formed through cyclization reactions involving amines and diols.
Final Coupling: The final step involves coupling the pyrrolidine and pyridine intermediates with the morpholine ring under specific reaction conditions, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
4-[3-(pyridin-4-yloxy)pyrrolidine-1-carbonyl]morpholine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine or pyrrolidine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
Medicinal Chemistry Applications
The compound is primarily studied for its potential therapeutic applications. Its structural features suggest that it may exhibit biological activity, particularly as a pharmaceutical agent.
1.1 Anticancer Activity
Research indicates that derivatives of morpholine compounds have shown promise in anticancer therapies. The pyridine and pyrrolidine moieties in 4-[3-(Pyridin-4-yloxy)pyrrolidine-1-carbonyl]morpholine may enhance its interaction with biological targets involved in cancer progression. Several studies have documented the synthesis of similar compounds that exhibit cytotoxic effects against various cancer cell lines, suggesting a potential pathway for further exploration of this specific compound's efficacy against tumors .
1.2 Antimicrobial Properties
Morpholine derivatives are known to possess antimicrobial properties. Investigations into the structure-activity relationship (SAR) of similar compounds have highlighted how modifications can lead to enhanced antibacterial and antifungal activities. The presence of the pyridine ring in this compound could contribute to its ability to disrupt microbial cell functions .
Several case studies highlight the applications of morpholine derivatives similar to this compound:
3.1 Synthesis and Evaluation
A study focused on synthesizing novel morpholine derivatives and evaluating their biological activities showed promising results against several cancer cell lines, indicating that structural modifications can lead to enhanced therapeutic effects .
3.2 Patent Literature
Patent literature has documented various nitrogen-containing aromatic derivatives that include morpholine structures, emphasizing their utility in creating effective pharmaceutical agents . These patents often describe methods for synthesizing such compounds and their potential applications in treating diseases.
Mechanism of Action
The mechanism of action of 4-[3-(pyridin-4-yloxy)pyrrolidine-1-carbonyl]morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Differences
The following table highlights key structural variations between Compound A and related compounds from the evidence:
Key Observations:
- Core Flexibility: Compound A’s pyrrolidine-morpholine scaffold is distinct from pyrimidine (), quinoline (), or fused heterocycles (), which may alter binding affinity in biological targets.
Pharmacological and Physicochemical Properties
While explicit data for Compound A is unavailable, inferences are drawn from analogs:
- Antimalarial Activity: Compound 77 () showed efficacy against Plasmodium falciparum, attributed to its pyrimidine-piperidine scaffold.
- Kinase Inhibition : Morpholine-containing compounds (e.g., ) are often kinase inhibitors (e.g., PI3K/mTOR). The pyridin-4-yloxy group in Compound A could modulate selectivity.
- Solubility and Bioavailability : The methoxymethyl group in enhances solubility, whereas Compound A’s pyridin-4-yloxy may reduce it due to hydrophobicity.
Biological Activity
4-[3-(pyridin-4-yloxy)pyrrolidine-1-carbonyl]morpholine is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. The unique structural features of this compound, including a morpholine ring and pyridine derivatives, suggest diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Structural Characteristics
The compound possesses the following structural formula:
- Molecular Formula : C₁₈H₂₁N₃O₄S
- Molecular Weight : 375.4 g/mol
The core structure includes:
- A morpholine ring, which is known for its role in enhancing bioactivity.
- A pyridine moiety that contributes to its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The compound is believed to modulate enzyme activities and protein interactions, affecting various cellular pathways.
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
- Anticancer Activity : Studies have demonstrated that derivatives of this compound can inhibit tumor cell proliferation. For instance, related compounds have shown IC₅₀ values (the concentration required to inhibit cell growth by 50%) in the low micromolar range against various cancer cell lines, such as MCF-7 and A549 .
- Antiviral Properties : The compound has been investigated for its antiviral potential, particularly against viral targets where pyridine derivatives have shown promising results .
- Anti-inflammatory Effects : Some studies suggest that the compound may possess anti-inflammatory properties, potentially through inhibition of pro-inflammatory cytokines .
Research Findings
A summary of significant findings from various studies is presented below:
Case Studies
- Antitumor Evaluation : A study focused on a series of pyrrolo[2,3-d]pyrimidine derivatives, similar in structure to our compound, indicated that modifications could lead to significant improvements in anticancer efficacy, with some compounds achieving IC₅₀ values lower than 5 μM against multiple cancer cell lines .
- Inflammation Model : In vivo studies demonstrated that compounds with similar morpholine structures effectively reduced inflammation markers in LPS-treated mouse models, suggesting potential therapeutic applications for inflammatory diseases .
Q & A
Basic Research Questions
Q. How can synthetic routes for 4-[3-(pyridin-4-yloxy)pyrrolidine-1-carbonyl]morpholine be optimized to improve yield and purity?
- Methodological Answer : Optimize reaction conditions by adjusting solvents (e.g., dichloromethane for coupling reactions ), catalysts (e.g., NaOH for deprotonation ), and temperature. Monitor intermediates via thin-layer chromatography (TLC) and characterize final products using H NMR (e.g., DMSO-d as solvent for resolving pyrrolidine and morpholine protons ). Purification via column chromatography with gradient elution enhances purity (>99%) .
Q. What analytical techniques are most reliable for structural characterization of this compound?
- Methodological Answer : Use H NMR (600 MHz) to identify pyrrolidine (δ 1.41–2.98 ppm), morpholine (δ 3.52 ppm), and pyridyl protons (δ 7.42–8.21 ppm) . X-ray crystallography resolves conformational details (e.g., envelope conformation of pyrrolidine rings ). High-resolution mass spectrometry (HRMS) confirms molecular weight, while IR spectroscopy validates carbonyl and ether functional groups.
Q. How can researchers assess and mitigate impurities during synthesis?
- Methodological Answer : Employ HPLC with UV detection (e.g., C18 column, acetonitrile/water mobile phase) to quantify impurities like unreacted pyridinyl precursors or morpholine derivatives . Recrystallization from ethanol/water mixtures reduces residual solvents. Reference standards for common impurities (e.g., phosphonic acid derivatives ) aid identification.
Q. What safety protocols are critical for handling this compound in the lab?
- Methodological Answer : Use PPE (gloves, goggles) to avoid skin/eye contact (H315/H319 hazards ). Work under fume hoods to prevent inhalation (H335 ). Store in airtight containers at 2–8°C, away from oxidizers. Spill management includes neutralization with inert adsorbents (e.g., vermiculite) and disposal via licensed hazardous waste services .
Advanced Research Questions
Q. What strategies are effective for studying the compound’s biological activity and mechanism of action?
- Methodological Answer : Conduct in vitro assays (e.g., kinase inhibition or cytotoxicity screens ). Use fluorescence polarization assays to measure binding affinity to target proteins. Pair with molecular docking (AutoDock Vina) to predict interactions with active sites (e.g., pyridinyl oxygen as a hydrogen-bond acceptor ). Validate via site-directed mutagenesis of proposed binding residues.
Q. How can structure-activity relationship (SAR) studies guide derivative design?
- Methodological Answer : Modify the pyridinyloxy group (e.g., introduce electron-withdrawing substituents like nitro or chloro ) to enhance target selectivity. Replace morpholine with piperidine or azetidine to evaluate steric effects . Assess metabolic stability via liver microsome assays and correlate with logP values (calculated via ChemAxon).
Q. What methods are suitable for identifying and characterizing polymorphic forms?
- Methodological Answer : Screen polymorphs using solvent evaporation (e.g., acetone/hexane) or slurry conversion . Characterize via powder XRD (e.g., Bragg peaks at 10–30° 2θ) and differential scanning calorimetry (DSC) to detect melting-point variations (>5°C differences indicate distinct forms ). Stability studies (40°C/75% RH for 4 weeks) assess dominant polymorph viability.
Q. How can computational modeling enhance understanding of this compound’s reactivity?
- Methodological Answer : Perform DFT calculations (Gaussian 09) to map electron density around the carbonyl group, predicting nucleophilic attack sites . Simulate reaction pathways (e.g., amide coupling) using transition-state theory. Compare experimental and computed H NMR shifts (δ < 0.2 ppm error validates accuracy).
Q. How should researchers address contradictory data in biological assays?
- Methodological Answer : Replicate assays under standardized conditions (e.g., cell passage number, serum batch ). Use orthogonal assays (e.g., SPR vs. ITC for binding affinity). Investigate off-target effects via kinome-wide profiling or CRISPR knockout screens. Cross-reference with structurally related compounds (e.g., piperidine analogs ) to identify scaffold-specific trends.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
